

An In-depth Technical Guide to Tetraethylene Glycol Monooctyl Ether (C8E4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,6,9,12-Tetraoxaeicosan-1-ol

Cat. No.: B097728

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Abstract

Tetraethylene glycol monooctyl ether, commonly referred to as C8E4, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. Its amphipathic nature, characterized by a hydrophilic tetraethylene glycol head group and a hydrophobic octyl tail, makes it an effective agent for solubilizing and stabilizing membrane proteins and other lipophilic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of C8E4, detailed experimental protocols for its characterization and application, and logical workflows for its use in membrane protein research. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Tetraethylene glycol monooctyl ether is a liquid at room temperature, valued for its ability to disrupt lipid bilayers and form micelles, thereby extracting and stabilizing membrane proteins for downstream analysis.[1][2]

General Properties



Property	Value	Reference
Chemical Name	2-[2-[2-(2- octoxyethoxy)ethoxy]ethoxy]et hanol	[3]
Common Names	Tetraethylene glycol monooctyl ether, C8E4, Octyl tetraethylene glycol ether, Octyltetraglycol	[1][2]
CAS Number	19327-39-0	[1][2]
Molecular Formula	C16H34O5	[1][2]
Appearance	Liquid	[1]

Physical and Chemical Data

Property	Value	Reference
Molecular Weight	306.44 g/mol	[1][2]
Density	0.969 g/mL at 20 °C	[1]
Boiling Point	170 °C at 0.4 mmHg	[4]
Melting Point	Data not readily available	
Refractive Index	n20/D 1.449	[4]
Critical Micelle Concentration (CMC)	~8 mM (in 0.1% NaCl)	[5]
Aggregation Number	~82 (in H2O)	[5]

Note: The boiling point at standard atmospheric pressure (760 mmHg) for Tetraethylene glycol monooctyl ether is not readily available in the cited literature. For context, the parent compound, tetraethylene glycol, has a boiling point of 327.3 °C at 760 mmHg.[6] The melting point for C8E4 is also not specified in the search results; tetraethylene glycol has a melting point of -9.4 °C.[6]



Solubility

Tetraethylene glycol monooctyl ether is described as having good solubility in both aqueous and organic solvents.[7] While specific quantitative data is limited, its amphiphilic nature allows for miscibility with a range of polar and non-polar solvents.[8]

Solvent	Miscibility/Solubility
Water	Soluble
Ethanol	Miscible
Methanol	Miscible
Acetone	Miscible
Dimethyl Sulfoxide (DMSO)	Soluble

Note: The term "miscible" indicates that the liquids can be mixed in all proportions, while "soluble" indicates that the solute dissolves to a significant extent in the solvent.[8]

Experimental ProtocolsDetermination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. This can be determined by various methods that detect the changes in the physical properties of the surfactant solution as a function of concentration.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[9]

Materials:

- Tetraethylene glycol monooctyl ether (C8E4)
- High-purity water

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- Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
- Precision balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of C8E4 in high-purity water at a concentration significantly above the expected CMC (e.g., 50 mM).
- Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).
- Calibrate the tensiometer according to the manufacturer's instructions, using high-purity water as a reference.
- Measure the surface tension of each dilution, ensuring the temperature is constant throughout the experiment.
- Plot the surface tension (in mN/m) as a function of the logarithm of the C8E4 concentration.
- The CMC is determined from the intersection of the two linear portions of the graph.[9][10]

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[11] Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.[11][12] A common parameter to monitor is the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.[12]

Materials:

- Tetraethylene glycol monooctyl ether (C8E4)
- High-purity water
- Pyrene (fluorescent probe)



- Acetone or ethanol (for pyrene stock solution)
- Fluorometer
- · Volumetric flasks and micropipettes

Procedure:

- Prepare a stock solution of pyrene in acetone or ethanol at a concentration of approximately 0.1 mM.
- Prepare a stock solution of C8E4 in high-purity water.
- Prepare a series of C8E4 dilutions in volumetric flasks.
- To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., $1~\mu$ M) to avoid affecting micellization. Ensure the volume of the organic solvent is minimal.
- Allow the solutions to equilibrate.
- Measure the fluorescence emission spectrum of each sample (excitation typically around 335 nm).
- Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
- Plot the ratio of I1/I3 as a function of the C8E4 concentration.
- The CMC is identified as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the micelles.[12][13]

Membrane Protein Solubilization for Native Mass Spectrometry

C8E4 is frequently used to extract membrane proteins from their native lipid environment for structural and functional studies, particularly using native mass spectrometry, due to its ability to form relatively small micelles that are easily disrupted in the gas phase.[14][15]

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Principle: C8E4, at a concentration above its CMC, disrupts the lipid bilayer and forms mixed micelles containing the membrane protein and lipids. This process transfers the protein into an aqueous solution while maintaining its native conformation.[7]

Materials:

- Membrane preparation containing the target protein
- Tetraethylene glycol monooctyl ether (C8E4)
- Buffer solution appropriate for the target protein (e.g., 200 mM ammonium acetate, pH 7.4 for native MS)[16]
- Protease inhibitors
- Ultracentrifuge
- Homogenizer

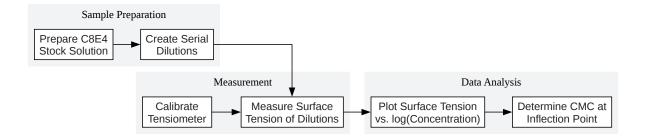
Procedure:

- Resuspend the membrane pellet in the chosen buffer containing protease inhibitors.
- Determine the total protein concentration of the membrane suspension.
- Prepare a stock solution of C8E4 (e.g., 10% w/v) in the same buffer.
- Add the C8E4 stock solution to the membrane suspension to achieve a final detergent concentration that is typically 2-5 times the CMC and a detergent-to-protein ratio that needs to be optimized for each specific protein (e.g., starting with a 1:1 to 10:1 w/w ratio).
- Incubate the mixture for a specific time (e.g., 1-4 hours) at a controlled temperature (e.g., 4
 °C) with gentle agitation to allow for solubilization.
- Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4 °C to pellet the unsolubilized membrane fragments.



- Carefully collect the supernatant, which contains the solubilized membrane protein in C8E4 micelles.
- The solubilized protein is now ready for downstream applications such as purification and native mass spectrometry analysis. For native MS, buffer exchange into a volatile buffer like ammonium acetate containing C8E4 at a concentration of approximately twice the CMC is often performed.[16][17]

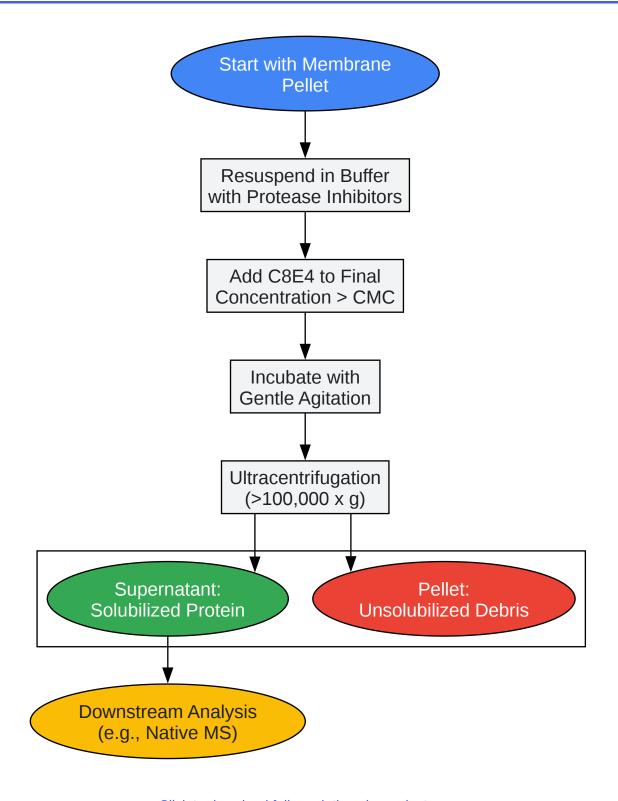
Mandatory Visualizations



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Caption: Workflow for CMC determination by surface tension measurement.





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Caption: General workflow for membrane protein solubilization using C8E4.

Safety and Handling



Tetraethylene glycol monooctyl ether is classified as a skin and eye irritant.[18] It may also cause respiratory irritation.[18] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Applications in Research and Drug Development

The primary application of C8E4 is in the field of structural biology and biophysics, particularly for the study of membrane proteins. Its ability to gently extract these proteins from the lipid bilayer while preserving their native structure and function is crucial for various analytical techniques:

- Native Mass Spectrometry (Native MS): C8E4 is a preferred detergent for native MS studies because its micelles are readily dissociated in the gas phase, allowing for the analysis of intact protein-ligand and protein-protein complexes.[14][15]
- Protein Purification: It is used in the initial solubilization step for the purification of membrane proteins using various chromatography techniques.
- Protein Crystallization: Although less common than other detergents, it can be used in the preparation of membrane protein samples for crystallization trials.
- Drug Development: By enabling the structural and functional characterization of membrane
 protein drug targets, C8E4 plays an indirect but vital role in drug discovery and development.
 It facilitates the study of drug-receptor interactions and the screening of potential drug
 candidates.

Conclusion

Tetraethylene glycol monooctyl ether is a versatile and effective non-ionic surfactant with significant applications in the study of membrane proteins. Its well-defined physicochemical properties, particularly its CMC and aggregation number, allow for the rational design of experiments for protein solubilization and stabilization. The experimental protocols and workflows provided in this guide offer a practical framework for the successful utilization of C8E4 in a research setting. As the field of structural biology continues to advance, the role of



detergents like C8E4 in elucidating the structure and function of challenging protein targets will remain critical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Tetraethylene Glycol Monooctyl Ether (C8E4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097728#physical-and-chemical-properties-of-tetraethylene-glycol-monooctyl-ether]

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